molecular formula C20H20N4O4 B12477526 N-[4-oxo-2-(phenoxymethyl)quinazolin-3(4H)-yl]-2-[(propan-2-ylideneamino)oxy]acetamide

N-[4-oxo-2-(phenoxymethyl)quinazolin-3(4H)-yl]-2-[(propan-2-ylideneamino)oxy]acetamide

Cat. No.: B12477526
M. Wt: 380.4 g/mol
InChI Key: IVRDRSNUZVAUSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-oxo-2-(phenoxymethyl)quinazolin-3(4H)-yl]-2-[(propan-2-ylideneamino)oxy]acetamide is a complex organic compound with a quinazoline core structure This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-oxo-2-(phenoxymethyl)quinazolin-3(4H)-yl]-2-[(propan-2-ylideneamino)oxy]acetamide typically involves multiple steps. One common method includes the reaction of quinazoline derivatives with chloroacetyl chloride to produce 2-chloro-N-(4-oxo-2-quinazolin-3(4H)-yl)acetamide derivatives. These intermediates are then reacted with phenoxymethyl compounds under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

N-[4-oxo-2-(phenoxymethyl)quinazolin-3(4H)-yl]-2-[(propan-2-ylideneamino)oxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its pharmacological properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

N-[4-oxo-2-(phenoxymethyl)quinazolin-3(4H)-yl]-2-[(propan-2-ylideneamino)oxy]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-oxo-2-(phenoxymethyl)quinazolin-3(4H)-yl]-2-[(propan-2-ylideneamino)oxy]acetamide involves its interaction with specific molecular targets. The quinazoline core can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone derivatives: These compounds share the quinazoline core and exhibit similar biological activities.

    Phenoxyacetamide derivatives: Compounds with the phenoxyacetamide group also show comparable chemical behavior and applications.

Uniqueness

N-[4-oxo-2-(phenoxymethyl)quinazolin-3(4H)-yl]-2-[(propan-2-ylideneamino)oxy]acetamide is unique due to the combination of the quinazoline core with the phenoxymethyl and acetamide groups

Properties

Molecular Formula

C20H20N4O4

Molecular Weight

380.4 g/mol

IUPAC Name

N-[4-oxo-2-(phenoxymethyl)quinazolin-3-yl]-2-(propan-2-ylideneamino)oxyacetamide

InChI

InChI=1S/C20H20N4O4/c1-14(2)23-28-13-19(25)22-24-18(12-27-15-8-4-3-5-9-15)21-17-11-7-6-10-16(17)20(24)26/h3-11H,12-13H2,1-2H3,(H,22,25)

InChI Key

IVRDRSNUZVAUSJ-UHFFFAOYSA-N

Canonical SMILES

CC(=NOCC(=O)NN1C(=NC2=CC=CC=C2C1=O)COC3=CC=CC=C3)C

solubility

51.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.